Membranolide B

Description

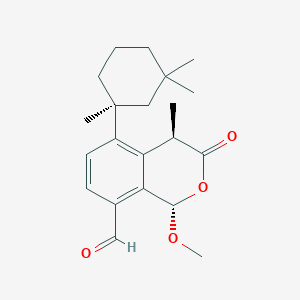

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1S,4R)-1-methoxy-4-methyl-3-oxo-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,4-dihydroisochromene-8-carbaldehyde |

InChI |

InChI=1S/C21H28O4/c1-13-16-15(21(4)10-6-9-20(2,3)12-21)8-7-14(11-22)17(16)19(24-5)25-18(13)23/h7-8,11,13,19H,6,9-10,12H2,1-5H3/t13-,19+,21+/m1/s1 |

InChI Key |

JPOSXCXBSAWZPA-XFPJRNFQSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(C=CC(=C2[C@H](OC1=O)OC)C=O)[C@]3(CCCC(C3)(C)C)C |

Canonical SMILES |

CC1C2=C(C=CC(=C2C(OC1=O)OC)C=O)C3(CCCC(C3)(C)C)C |

Synonyms |

membranolide B |

Origin of Product |

United States |

Origin, Isolation, and Derivatization of Membranolide B Series

Biological Source and Habitat: The Antarctic Sponge Dendrilla antarctica

Membranolide B is associated with the Antarctic sponge Dendrilla antarctica. nih.govacs.orgnih.govresearchgate.netgoogle.comacs.orgcambridge.org This species, sometimes previously reported as Dendrilla membranosa, is a dominant demosponge found in the Antarctic subtidal zone, particularly around areas like Palmer Station on Anvers Island. google.comcambridge.orgacs.orgnih.gov D. antarctica is recognized for its production of diterpene secondary metabolites, which are thought to play a role in chemical defense against predators such as sea stars and amphipods in its challenging environment. google.comcambridge.orgcambridge.org

Methodologies for Extraction and Purification of Related Diterpenes

The study of this compound and related compounds involves specific extraction and purification techniques aimed at isolating diterpenes from the sponge matrix.

Solvent Extraction Protocols (e.g., Dichloromethane (B109758)/Methanol (B129727), Dichloromethane)

Extraction of Dendrilla antarctica typically involves the use of organic solvents. A common protocol utilizes a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), often in a 1:1 ratio, to obtain lipophilic extracts containing spongian diterpenes. nih.govacs.orgnih.govgoogle.comacs.org Freeze-dried sponge material is commonly used for extraction. nih.govcambridge.orgresearchgate.net Dichloromethane alone has also been employed as an extraction solvent. researchgate.net

Chromatographic Separation Techniques (e.g., MPLC, HPLC)

Following extraction, chromatographic methods are essential for separating and purifying individual diterpenes from the complex mixture. Medium-pressure liquid chromatography (MPLC) is often used as an initial step to fractionate the crude extract. nih.govgoogle.comresearchgate.net These fractions are then typically subjected to further purification using high-performance liquid chromatography (HPLC). nih.govresearchgate.netgoogle.comacs.orgresearchgate.net Both normal-phase and reversed-phase HPLC techniques have been applied, with solvent systems such as ethyl acetate/hexanes gradients for normal-phase separation and acetonitrile (B52724)/water mixtures for reversed-phase separation. nih.govgoogle.comresearchgate.net

Data on Isolation Yields: Research has reported varying yields for isolated compounds. For instance, a study using a CH₂Cl₂/MeOH extract from 330 g of freeze-dried D. antarctica reported isolating 5.3 mg of membranoid B (initially referred to as this compound) and 22.2 mg of membranoid D using reversed-phase HPLC. nih.gov From the same MPLC fraction, membranolide (3) was isolated at 19.3 mg, membranoids C and E at 4.8 mg and 19.9 mg respectively, and tetrahydroaplysulphurin-1 at 52.3 mg. nih.gov Another study reported isolating 125 mg of membranolide and 51 mg of tetrahydroaplysulphurin-1 from MPLC fractions using normal phase HPLC. researchgate.net

| Compound | Isolation Yield (from 330g sponge) | Purification Method |

| Membranoid B (6) | 5.3 mg | Reversed-phase HPLC |

| Membranoid D (8) | 22.2 mg | Reversed-phase HPLC |

| Membranolide (3) | 19.3 mg | HPLC |

| Membranoid C (7) | 4.8 mg | HPLC |

| Membranoid E (9) | 19.9 mg | HPLC |

| Tetrahydroaplysulphurin-1 (2) | 52.3 mg | HPLC |

Note: Data compiled from Source nih.gov. This compound (initially termed) was later renamed Membranoid B (6).

Characterization of this compound as a Semi-Synthetic Artifact

Crucially, investigations into the membranolide series, including this compound, have revealed that many of these methoxy-bearing compounds are not genuine natural products but are formed during the extraction process. nih.govacs.orgnih.govacs.orgcnr.itmdpi.comresearchgate.netthieme-connect.com

Formation via Methanolysis of Aplysulphurin during Extraction

This compound, along with other related methyl acetal (B89532) derivatives (now collectively termed "membranoids"), is primarily formed through the methanolysis of aplysulphurin. nih.govacs.orgnih.govgoogle.comacs.orgcnr.itmdpi.comresearchgate.netthieme-connect.com This reaction occurs when aplysulphurin, a true natural product present in D. antarctica, is exposed to methanol during the solvent extraction process. nih.govgoogle.comacs.orgcnr.itmdpi.comresearchgate.netthieme-connect.com A proposed mechanism illustrates the incorporation of methoxy (B1213986) groups into the aplysulphurin structure under these conditions. google.com

Distinction from True Natural Products in Dendrilla Extracts

The recognition of this compound and other membranoids as artifacts is a significant finding in the study of D. antarctica chemistry. While compounds like aplysulphurin, tetrahydroaplysulphurin-1, membranolide, and darwinolide are considered true natural products isolated from the sponge, the methyl acetal derivatives result from chemical transformation during the extraction procedure, specifically due to the presence of methanol. nih.govacs.orgnih.govgoogle.comacs.orgmdpi.comthieme-connect.com This distinction is important for accurately understanding the natural chemical profile and ecological role of the compounds produced by the sponge itself. The term "membranoids" was introduced to collectively refer to these methanol adducts, necessitating the renaming of compounds previously called membranolides B–D as membranoids A, C, and E, while new derivatives were designated as membranoids B, D, F, G, and H. nih.govcnr.itmdpi.com

Isolation of this compound (Membranoid A) and Membranoid B, D, G, H, and Other Membranoid Derivatives

This compound, also referred to as Membranoid A in some literature, belongs to a series of spongian diterpenoids primarily isolated from marine sponges, particularly those of the Dendrilla genus. The isolation of these compounds involves specific extraction and chromatographic techniques applied to sponge biomass.

The Antarctic sponge Dendrilla antarctica (also referred to as Dendrilla membranosa in some earlier reports concerning Antarctic specimens) has been identified as a significant source of membranolide-type diterpenes. nih.govgoogle.comacs.orgnih.govacs.org Chemical investigations of extracts from D. antarctica collected near Palmer Station, Antarctica, have yielded membranolide (sometimes referred to as membranolide A or Membranoid A), along with several methyl acetal derivatives termed membranolides B–D in earlier studies, and a broader series later identified as membranoids A–H. nih.govgoogle.comacs.orgnih.govacs.org

Isolation procedures typically begin with the extraction of freeze-dried sponge material using organic solvent mixtures, such as dichloromethane/methanol (1:1). nih.govgoogle.comacs.org This initial extraction yields a lipophilic extract containing a variety of secondary metabolites, including the spongian diterpenes. google.comgoogle.com

Further purification of these extracts to isolate specific membranoids often involves chromatographic techniques. Medium-pressure liquid chromatography (MPLC) is commonly used to fractionate the crude extract. google.com Subsequent separation and purification of individual compounds from these fractions are achieved using high-performance liquid chromatography (HPLC), frequently employing reversed-phase columns. nih.govgoogle.comgoogle.com For example, a 20% EtOAc/hexanes fraction from MPLC analysis of a D. antarctica extract was subjected to reversed-phase HPLC (60% acetonitrile in water) to yield membranoids B and D. nih.gov Membranolide (Membranoid A) has also been isolated through HPLC purification from Dendrilla membranosa extracts. acs.orgresearchgate.net

It is important to note that some membranoids, including membranoids B–H, have been identified as artifacts formed through the methanolysis of aplysulphurin, another diterpene found in the same sponges, during the extraction or isolation process involving methanol. nih.govgoogle.comacs.org Investigations have shown that subjecting aplysulphurin to methanolic treatments results in the formation of these methoxy-bearing membranolide derivatives, exhibiting identical spectral characteristics to those isolated directly from the sponge extracts using methanol-containing solvents. google.com This suggests that while aplysulphurin is a natural product of the sponge, some of the isolated membranoids are likely formed chemically during the isolation procedure rather than being true natural products within the organism itself. nih.govacs.org

Detailed research findings on the isolation of specific membranoids from D. antarctica have reported the isolation of previously unreported bis(methyl acetal) membranoids B and D from a CH2Cl2/MeOH extract. nih.gov Membranoid B was obtained as a clear oil, and its molecular formula was established as C₂₂H₃₂O₅ based on HRESIMS data. nih.gov Membranoid D was also isolated, and its structure, along with those of other membranoids, has been characterized using spectroscopic methods including NMR and HRMS. nih.govacs.org Membranoid F, another derivative, was isolated as a clear oil with a molecular formula of C₂₁H₂₈O₅, determined by HRESIMS. nih.gov

The isolation of these compounds highlights the rich chemical diversity present in marine sponges, particularly those from Antarctic regions, and the role of chromatographic methods in separating and purifying these complex natural product mixtures. google.comnih.govazolifesciences.comresearchgate.netresearchgate.net

Here is a summary of isolation data for some of the mentioned membranoids:

| Compound Name | Source Organism | Collection Location | Extraction Solvent | Key Isolation Method(s) | Notes |

| This compound (Membranoid A) | Dendrilla antarctica | Near Palmer Station, Antarctica | CH₂Cl₂/MeOH | MPLC, Reversed-phase HPLC | Also referred to as Membranolide. nih.govgoogle.comacs.orgacs.orgresearchgate.net |

| Membranoid B | Dendrilla antarctica | Near Palmer Station, Antarctica | CH₂Cl₂/MeOH | MPLC, Reversed-phase HPLC | Bis(methyl acetal) derivative. nih.govgoogle.comacs.org Likely an artifact of methanolysis. nih.govgoogle.comacs.org |

| Membranoid D | Dendrilla antarctica | Near Palmer Station, Antarctica | CH₂Cl₂/MeOH | MPLC, Reversed-phase HPLC | Bis(methyl acetal) derivative. nih.govgoogle.comacs.org Likely an artifact of methanolysis. nih.govgoogle.comacs.org |

| Membranoid G | Dendrilla antarctica | Near Palmer Station, Antarctica | CH₂Cl₂/MeOH | Not explicitly detailed in results | Likely an artifact of methanolysis. nih.govgoogle.comacs.org |

| Membranoid H | Dendrilla antarctica | Not explicitly detailed in results | Not explicitly detailed in results | Not explicitly detailed in results | Likely an artifact of methanolysis. google.comacs.org |

| Membranoid F | Dendrilla antarctica | Not explicitly detailed in results | CH₂Cl₂/MeOH extract | HPLC | Oxidation product/artifact of methanolysis. nih.govgoogle.comacs.org |

| Membranolide (Membranoid A) | Dendrilla membranosa | Vicinity of Palmer Station, Antarctica | Dichloromethane | Reversed-phase SPE, HPLC | Isolated as a major natural product. acs.org |

Advanced Structural Elucidation and Stereochemical Analysis of Membranolide B and Analogs

X-ray Crystallographic Analysis for Absolute and Relative Configuration Assignment

X-ray crystallography has played a crucial role in establishing the absolute and relative configurations of membranolide B and related analogs. While this compound itself was obtained as an oil nih.gov, suitable crystals for X-ray analysis were obtained for related bis(methyl acetal) derivatives, specifically membranoid C (originally reported as membranolide C) and membranoid E (originally reported as membranolide D). nih.gov

The X-ray crystal structures of membranoid C (7) and membranoid E (9) were instrumental in determining their absolute configurations. nih.gov The crystallographic data, including analysis of Bijvoet pairs and Bayesian statistics, allowed for the confident assignment of the absolute stereochemistry for membranoid E. nih.gov The absolute configuration of membranoid C was also depicted based on X-ray analysis. nih.gov

By establishing the absolute configurations of these analogs, researchers could then infer aspects of the stereochemistry for this compound, particularly regarding the orientation of substituents on the dihydrofuran ring. nih.gov The X-ray data for the cis-bis(methyl acetal) diastereomers, membranoids C and E, indicated that both this compound (re-named as membranoid B) and another analog, membranoid D, must possess a trans configuration across the dihydrofuran ring. nih.gov

X-ray crystallography is a powerful technique for determining absolute configuration, especially with modern methods that can achieve this even with light atoms like oxygen, which are prevalent in natural products like this compound. mit.eduresearchgate.net This method relies on anomalous diffraction to differentiate between enantiomers in non-centrosymmetric crystal structures. mit.eduresearchgate.net

Revision and Re-examination of Configurational and Spectroscopic Data for this compound Series

The initial structural and stereochemical assignments for the membranolide series, including this compound, have undergone revision based on further analysis, particularly prompted by the results from X-ray crystallography of their derivatives. nih.govusf.edu The isolation of bis(methyl acetal) derivatives and subsequent X-ray analysis of compounds like membranoid C and E necessitated a re-examination and revision of previously published configurational assignments and spectroscopic data for the membranolide series. nih.gov

Specifically, the original published structure for membranolide C had an (R,R) configuration assigned to stereocenters C-15 and C-16. nih.gov However, the X-ray analysis of membranoid C (7) led to a revised assignment of (S,R) for these centers, establishing a cis orientation of the methoxy (B1213986) substituents and a cis orientation of the acetal (B89532) methines about the dihydrofuran ring for this analog. nih.gov

While this compound (membranoid B) itself did not yield crystals for X-ray analysis, its stereochemistry relative to the crystallographically defined analogs was investigated using NMR techniques, particularly NOESY correlations. nih.gov Analysis of the acetal methine 1H NMR shifts and NOESY data for membranoid B (6) supported a trans configuration about the dihydrofuran ring. nih.gov The chemical shifts of H-15 and H-16 in membranoid B indicated an (R,R) conformation at C-15 and C-16, with an α-orientation for H-15 and β-orientation for H-16. nih.gov A NOESY correlation between H-15 and H3-17 further supported the α-orientation for H-15 in membranoid B. nih.gov This contrasts with membranoid D, which showed different shifts and correlations consistent with an (S,S) conformation and a β-orientation for H-15 and α-orientation for H-16. nih.gov

The re-examination of spectroscopic data, particularly 1D and 2D NMR, in conjunction with the crystallographic findings for related compounds, was crucial in refining the understanding of the relative and absolute configurations within the membranolide/membranoid series. nih.gov This highlights the importance of using a combination of techniques for accurate structure elucidation of complex natural products.

Below is a summary of some comparative 1H NMR data for the acetal methine protons in membranoid B and membranoid D, illustrating the spectroscopic basis for their stereochemical differentiation.

| Compound | Proton | Chemical Shift (δH) | Implied Orientation |

| Membranoid B | H-15 | 6.32 | α |

| Membranoid B | H-16 | 6.24 | β |

| Membranoid D | H-15 | 6.12 | β |

| Membranoid D | H-16 | 6.31 | α |

Note: Data compiled from reference nih.gov.

The revisions underscore the iterative nature of structure elucidation in natural product chemistry, where new data, especially from powerful techniques like X-ray crystallography, can lead to the refinement of previously assigned structures and stereochemistry. nih.govusf.edu

Biosynthetic Considerations and Chemo Ecological Context of Membranolide B Precursors

Proposed Biogenetic Pathways for Spongian Diterpenoids

Spongian diterpenoids, including membranolide B, are a class of natural products primarily found in marine sponges, particularly those belonging to the orders Dictyoceratida and Dendroceratida. researchgate.net These compounds share a characteristic 6,6,6,5-tetracyclic ring system, although variations with incomplete or rearranged skeletons also exist. researchgate.net

While the specific de novo biosynthetic pathway for this compound in Dendrilla antarctica has not been fully elucidated, proposed biogenetic routes for spongian diterpenoids generally involve the cyclization of geranylgeranyl pyrophosphate (GGPP), a common precursor in the biosynthesis of diterpenes. mdpi.com Subsequent modifications, such as oxidation, cyclization, and rearrangements, lead to the diverse array of spongian structures observed. researchgate.netmdpi.com

One proposed pathway suggests a concerted cascade starting with the removal of a hydrogen atom and ending with a stereospecific ring opening of an epoxide. researchgate.netacs.org Another path might involve carbocation intermediates to accommodate specific stereochemical requirements. researchgate.netacs.org Despite the structural diversity and potential biological significance of spongian diterpenoids, detailed studies on their biosynthesis are limited. researchgate.netmdpi.com

Role of Aplysulphurin as a Natural Precursor to this compound Artifacts

Research indicates that this compound, along with other related methoxy-bearing membranolides (membranoids A, C-H), are not directly biosynthesized by Dendrilla antarctica but are rather artifacts formed from the degradation of aplysulphurin, another diterpene present in the sponge, upon treatment with methanol (B129727) during the extraction process. nih.govmdpi.comusf.edugoogle.com

Studies investigating the bioactivity of D. antarctica extracts against Leishmania donovani identified aplysulphurin and its tetrahydro-derivative as predominant active compounds. google.com Further investigation revealed that subjecting aplysulphurin to methanolic treatments resulted in the formation of a series of semisynthetic derivatives based on the membranolide A skeleton, including this compound. google.com One study reported this compound as the major product isolated (21% yield) after methanolic degradation of aplysulphurin, with a 60% recovery of the parent compound. google.com

This highlights the importance of careful extraction and isolation procedures when studying natural products from marine sponges, as they can contain reactive compounds like aplysulphurin that are prone to transformation into artifacts such as this compound.

Influence of Environmental Factors on Dendrilla antarctica Metabolite Profiles

The metabolic profile of Dendrilla antarctica, including the presence and concentration of diterpenoids like aplysulphurin and its degradation products (such as this compound artifacts), can be influenced by various environmental factors. The Antarctic marine benthos, where D. antarctica is found, is characterized by unique and sometimes challenging conditions. ub.edu

Responses to Thermal Stress

Studies have investigated the effect of increasing water temperatures on the secondary metabolites of Dendrilla antarctica. While D. antarctica can inhabit areas with some temperature fluctuations, experimental heat stress has shown a slight effect on its diterpene profiles. nih.govresearchgate.netmdpi.com

In controlled aquarium experiments, exposure to temperatures five degrees Celsius higher than the local control temperature showed a trend towards higher concentrations of several diterpenes, including membranolide (referred to as membranolide (6) or MBN (6) in some studies) and tetrahydroaplysulphurin-1. nih.govresearchgate.netmdpi.comnih.gov However, temperatures exceeding 4 °C severely impacted the sponge's metabolism and survival. researchgate.netmdpi.comnih.gov

Here is a representation of the observed trend in metabolite concentration under heat stress:

| Metabolite | Trend under Heat Stress (5°C increase) |

| Deceptionin | Trend to higher concentrations |

| Cadlinolide C | Trend to higher concentrations |

| Membranolide | Trend to higher concentrations |

| Tetrahydroaplysulphurin-1 | Trend to higher concentrations |

Chemical Ecology and Defensive Mechanisms in Antarctic Benthos

Chemical ecology plays a crucial role in the interactions within Antarctic benthic communities. nih.govresearchgate.net Marine sponges, including Dendrilla antarctica, are known to produce a wide array of secondary metabolites that serve as defensive mechanisms against predators, competitors, and microorganisms. nih.govresearchgate.netcambridge.orgtandfonline.com

Dendrilla antarctica is recognized for producing diterpenes that are believed to have defensive functions. nih.govresearchgate.netnih.govcambridge.orgresearchgate.net These chemical defenses are particularly important against key opportunistic predators in the Antarctic benthos, such as sea stars and amphipod crustaceans. ub.eduresearchgate.netclimate-cryosphere.orgpolarresearch.net Studies have shown that extracts from D. antarctica can exhibit feeding deterrent activity against amphipods. usf.educambridge.org Membranolide itself has been identified as an amphipod feeding deterrent, although its production appears to be constitutive rather than induced by predation pressure in some habitats. cambridge.org

The habitat of the sponge can also influence its metabolite profile and associated chemical defenses. For example, sponges living within macroalgal canopies may have different metabolite compositions compared to those found below the canopy, potentially related to variations in predation pressure or other ecological factors. usf.educambridge.org

Challenges in Elucidating De Novo Biosynthetic Pathways for this compound

Elucidating the de novo biosynthetic pathways for complex marine natural products like this compound presents significant challenges. As this compound is understood to be an artifact of aplysulphurin degradation rather than a direct biosynthetic product, the focus shifts to understanding the biosynthesis of its precursor, aplysulphurin, and other related spongian diterpenoids in Dendrilla antarctica. nih.govmdpi.comusf.edugoogle.com

General challenges in studying marine natural product biosynthesis include the difficulty in culturing the producing organisms (which can be sponges themselves or their associated microorganisms), the often low concentrations of the metabolites, and the complexity of the enzymatic machinery involved. vliz.be Proving the biosynthetic origin of a metabolite, whether from the host organism or symbiotic microorganisms, typically requires feeding experiments with isotopically labeled precursors, which can be challenging in marine environments due to low uptake rates. vliz.be

Furthermore, the potential involvement of microbial symbionts in the biosynthesis of sponge diterpenoids adds another layer of complexity. nih.gov While terpene/terpenoid synthase genes are widely distributed in bacterial genomes, definitively proving microbial mediation in the biosynthesis of specific sponge metabolites requires further investigation. nih.gov

Currently, there are no reported studies specifically detailing the de novo biosynthesis of spongian diterpenoids or their rearranged derivatives, including aplysulphurin, from basic precursors in Dendrilla antarctica. researchgate.net Research in this area often relies on proposed pathways based on structural similarities and general knowledge of terpene biosynthesis. researchgate.netmdpi.com

Chemical Synthesis and Derivatization Strategies for Membranolide B Scaffolds

Semi-Synthetic Approaches: Controlled Methanolysis of Aplysulphurin

Membranolide B and several other membranoids (A, C, D, E, G, H) are understood to be semi-synthetic artifacts derived from the methanolysis of aplysulphurin, a major diterpenoid isolated from Dendrilla membranosa mdpi.comcnr.itgoogle.comresearchgate.net. This process involves treating aplysulphurin with methanol (B129727), leading to the formation of various methyl acetal (B89532) derivatives, including this compound cnr.itgoogle.com.

Research findings indicate that this methanolysis of aplysulphurin yields a mixture of products. While aplysulphurin itself undergoes this degradation, it produces many different compounds, only some of which exhibit bioactivity escholarship.orgescholarship.org. This suggests that controlled semi-synthetic routes could be valuable for selectively producing bioactive derivatives like this compound escholarship.orgescholarship.org.

A proposed mechanism illustrates the formation of these methoxy (B1213986) analogues from aplysulphurin google.com. This semi-synthetic route provides a direct, albeit less controlled, method for accessing this compound and other membranoids from a readily available natural product precursor cnr.itgoogle.com.

Synthetic Efforts Towards Related Spongian Diterpene Skeletons

Synthetic chemists have actively pursued the construction of the spongian and rearranged spongian diterpene skeletons, which form the core structure of this compound and its relatives acs.orguv.esthieme-connect.comuv.esescholarship.org. These efforts often involve complex strategies to assemble the characteristic ring systems and establish the correct stereochemistry.

The total synthesis of spongian diterpenes has been a significant area of research. One of the early synthetic routes for a rearranged spongian diterpene was the total synthesis of (±)-membranolide escholarship.orgthieme-connect.comthieme-connect.com. This racemic synthesis, developed by Yoo and Yi, involved a 12-step route escholarship.org. A key step in this synthesis was the installation of the 1,3,3-trimethylcyclohexyl group using an organocuprate conjugate addition to isophorone (B1672270) escholarship.org.

More recently, the first asymmetric total synthesis of membranolide has been reported usf.edu. Such asymmetric syntheses are crucial for obtaining enantiomerically pure compounds, which is often necessary for biological evaluation and therapeutic development usf.edu.

Total syntheses of other spongian and rearranged spongian diterpenes, such as (+)-darwinolide and shahamin K, have also been accomplished, showcasing different strategies for constructing the complex carbon frameworks and incorporating the characteristic functionalities, including intricate lactone systems nih.govescholarship.org.

Diastereoselective synthesis is critical for controlling the stereochemistry of the multiple chiral centers present in spongian diterpenes. Several studies have focused on developing diastereoselective routes to access these complex scaffolds acs.orguv.esnih.govuv.esresearchgate.net.

Approaches have often started from readily available chiral precursors, such as (+)-podocarp-8(14)-en-13-one, which can be derived from commercial (-)-abietic acid acs.orguv.esnih.govresearchgate.net. Key steps in these diastereoselective syntheses have included regioselective reductions, one-pot acetalization-acetylation reactions, translactonizations, photoadditions, reductive cyanations, and ozonolysis acs.orguv.esnih.govrsc.org.

Researchers have developed strategies for the diastereoselective synthesis of spongiane diterpenes oxygenated at position 17, such as (-)-spongian-16-oxo-17-al and (-)-acetyldendrillol-1 acs.orguv.esnih.govuv.es. These syntheses often involve the construction of key intermediates that allow for the controlled introduction of functionality and the establishment of the desired relative and absolute configurations acs.orguv.esnih.gov.

Some diastereoselective approaches have utilized intramolecular cyclization reactions, such as intramolecular Diels-Alder and ring-closing metathesis, to construct the polycyclic core researchgate.net. The use of chiral starting materials and controlled reaction conditions are essential for achieving high diastereoselectivity in these complex synthetic sequences acs.orguv.esnih.govresearchgate.net.

Design and Generation of Novel this compound Analogs and Derivatives

The potential bioactivity of this compound and other membranoids highlights the importance of designing and generating novel analogs and derivatives to explore SAR escholarship.orgescholarship.org. While the methanolysis of aplysulphurin provides a range of semi-synthetic derivatives, a more tunable synthetic approach is needed to systematically generate analogs with specific structural modifications escholarship.orgescholarship.org.

Synthetic efforts towards related spongian skeletons provide a foundation for the rational design of this compound analogs acs.orguv.esthieme-connect.comescholarship.org. By modifying the synthetic routes, researchers can introduce variations in the core structure, the nature and position of oxygenation, and the appended side chains.

The generation of novel derivatives can involve late-stage functionalization of synthetic intermediates or natural product precursors. For example, reduction of membranolide has been shown to yield a corresponding triol mdpi.com. Such transformations allow for the exploration of how changes in oxidation state or the introduction of different functional groups impact biological activity.

The development of efficient and stereocontrolled synthetic methodologies is crucial for accessing a diverse library of this compound analogs for comprehensive SAR studies escholarship.orgescholarship.org.

Methodological Challenges in Developing Tunable Synthetic Routes for Structure-Activity Relationship Studies

Developing tunable synthetic routes for spongian diterpenes like this compound presents several methodological challenges. The complex, highly oxygenated structures with multiple contiguous stereocenters require precise control over chemo-, regio-, and stereoselectivity in each synthetic step nih.gov.

One significant challenge is the construction of the quaternary carbon stereocenter that connects the different fragments of the molecule nih.gov. Achieving high stereoselectivity in forming this crucial bond is paramount.

The lability of certain functional groups, such as the diacyloxy acetal functionality found in some related spongian diterpenes, adds another layer of complexity to the synthesis nih.gov. Protecting and deprotecting these sensitive groups without affecting other parts of the molecule requires careful strategic planning.

Furthermore, many spongian diterpenes are isolated in very minute amounts, making it difficult to obtain sufficient material for extensive biological evaluation and SAR studies uv.es. This underscores the need for efficient and scalable synthetic routes escholarship.orgescholarship.org.

Existing total syntheses of related compounds, while impressive, are often designed to produce a specific natural product and may not be easily adapted to generate a wide range of analogs escholarship.orgescholarship.org. Developing a truly tunable synthesis that allows for systematic modifications across the scaffold is a significant undertaking escholarship.orgescholarship.org.

Methodological advancements in areas such as stereoselective bond formation, controlled functionalization, and efficient coupling reactions are essential for overcoming these challenges and enabling the comprehensive SAR investigation of this compound and its derivatives.

Data Table: Selected Synthetic Approaches to Spongian Diterpenes

| Target Compound(s) | Starting Material(s) | Key Reaction(s) | Outcome/Yield | Reference(s) |

| (±)-Membranolide | o-methoxyphenylmagnesium bromide, isophorone | Organocuprate conjugate addition, Wolff-Kishner reduction | Racemic product, 12 steps | escholarship.orgthieme-connect.comthieme-connect.com |

| (-)-Spongian-16-oxo-17-al, (-)-Acetyldendrillol-1, (-)-Aplyroseol-14 | (+)-Podocarp-8(14)-en-13-one | Regioselective reduction, acetalization-acetylation, translactonization, photoaddition, reductive cyanation, ozonolysis | Diastereoselective synthesis | acs.orguv.esnih.govuv.es |

| (+)-Isoagatholactone, (–)-Spongia-13(16),14-diene | (+)-Podocarp-8(14)-en-13-one | β-hydroxy ketone intermediate | Stereoselective synthesis | researchgate.net |

| (-)-Marginatafuran, (-)-Marginatone, (-)-20-Acetoxymarginatone | (S)-Carvone | Intramolecular Diels-Alder, ring-closing metathesis | Diastereoselective synthesis | researchgate.net |

| Aplyviolene | Hydroazulenone, α-bromocyclopentenone | Michael addition | Enantioselective synthesis, 14 steps, 5.6% overall yield | nih.gov |

| Membranoids A-H (including this compound) | Aplysulphurin | Methanolysis | Mixture of semi-synthetic derivatives | mdpi.comcnr.itgoogle.comresearchgate.net |

Structure Activity Relationship Sar Profiling of Membranolide B Series

Systematic Modification and Bioactivity Assessment

Currently, the scientific literature lacks studies detailing the systematic synthetic modification of the Membranolide B scaffold to generate a library of analogues for bioactivity assessment. Research has primarily focused on the isolation and characterization of naturally occurring diterpenes from Dendrilla species. The evaluation of bioactivity is therefore based on comparisons between these naturally occurring structural variants rather than on synthetically derived analogues. Future research involving targeted synthesis would be invaluable for a comprehensive understanding of the SAR of the membranolide core structure.

Influence of Functional Groups on Anti-Parasitic Potency

The influence of specific functional groups on the biological activity of the membranolide scaffold is evident from the initial isolation studies of compounds from Dendrilla membranosa. A chemical investigation of this Antarctic sponge yielded this compound alongside related diterpenes, Membranolide C and Membranolide D. researchgate.net Notably, this compound was found to be biologically inactive in the assays conducted, whereas Membranolides C and D, which are distinguished by the presence of carboxylic acid functional groups, exhibited both Gram-negative antibiotic and antifungal activities. researchgate.net

This key difference strongly suggests that the presence and nature of functional groups appended to the spongian diterpene core are critical determinants of bioactivity. While this compound possesses a methyl ester, the corresponding carboxylic acids (Membranolides C and D) confer significant antimicrobial properties. This indicates that the polarity and hydrogen-bonding capability of the functional group at this position are crucial for interaction with biological targets. Although this compound itself has shown limited activity in many assays, it has been noted as a feeding deterrent and possesses some activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

**Table 1: Bioactivity of Membranolide Diterpenes from *Dendrilla membranosa***

| Compound | Key Functional Group | Gram-negative Antibiotic Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Methyl Ester | Inactive | Inactive |

| Membranolide C | Carboxylic Acid | Active | Active |

| Membranolide D | Carboxylic Acid | Active | Active |

Data sourced from Ankisetty et al., 2004. researchgate.net

Stereochemical Determinants of Biological Activity

Detailed investigations into the stereochemical determinants of this compound's biological activity have not been reported in the reviewed scientific literature. The absolute stereochemistry of many spongian diterpenes has been determined, but studies specifically altering the stereocenters of this compound to assess the impact on its potency or selectivity are not available. In the broader field of natural products, it is well-established that stereochemistry plays a pivotal role in biological activity, affecting how a molecule interacts with its target. nih.gov However, without specific studies on this compound isomers, any discussion on this topic would be purely speculative.

Impact of Structural Flexibility and Substitution Patterns on Efficacy and Selectivity

The spongian diterpene skeleton's structural flexibility appears to play a role in the formation and potential activity of membranolides. It has been proposed that this compound may be an artifact generated during extraction with methanol (B129727) from aplysulphurin, a related and more flexible spongian diterpene. researchgate.net This potential transformation highlights how the core structure can be altered, leading to compounds with different three-dimensional shapes and, consequently, different biological profiles.

The substitution pattern is undeniably critical, as demonstrated by the difference in activity between this compound and its carboxylic acid-bearing congeners, Membranolide C and D. researchgate.net Furthermore, other rearranged spongian diterpenes isolated from D. membranosa, such as darwinolide, feature a different core ring system (a central seven-membered ring) hypothesized to originate from a ring-expansion of a spongian precursor. researchgate.net This natural structural rearrangement, a dramatic shift in the substitution pattern and core scaffold, leads to a compound with selective activity against the biofilm phase of MRSA. researchgate.net This underscores that both minor substitutions and major scaffold rearrangements profoundly impact biological efficacy and selectivity.

Comparative Analysis of this compound with Other Spongian Diterpenes

To contextualize the bioactivity of this compound, it is useful to compare it with other spongian diterpenes isolated from the same or related species. A screening campaign against various infectious diseases using a library of compounds from the Antarctic sponge Dendrilla antarctica (previously D. membranosa) provides direct comparative data on anti-parasitic potency. researchgate.net

Table 2: Comparative Anti-Leishmanial Activity of Spongian Diterpenes

| Compound | Source Organism | Anti-Leishmanial Activity (IC₅₀, µM) vs. L. donovani |

|---|---|---|

| This compound | Dendrilla antarctica | 9.7 |

| Tetrahydroaplysulphurin-1 | Dendrilla antarctica | 3.5 |

| Dendrillin A | Dendrilla antarctica | 6.0 |

| Dendrillin B | Dendrilla antarctica | 3.5 |

| Aplysulphurin | Dendrilla antarctica | 3.1 |

| Miltefosine (Control) | - | 2.9 |

Data sourced from Bory et al., 2020. researchgate.net

Pre Clinical Pharmacological Potential and Future Therapeutic Prospects of Membranolide B Scaffolds

Identification of Membranolide B as a Promising Lead Compound for Neglected Tropical Diseases

Neglected Tropical Diseases (NTDs) continue to pose a significant public health challenge in many developing nations. nih.gov The search for new, effective, and affordable treatments is a global health priority. Marine natural products are increasingly being investigated as a source of novel chemotypes to fill the drug discovery pipeline for NTDs. nih.govresearchgate.net

The Antarctic sponge Dendrilla antarctica, a known producer of membranolides, has been the source of a variety of terpenoid compounds with promising bioactivities. mdpi.com A chemical library derived from this sponge, which included membranolide, was subjected to a screening campaign focused on infectious diseases. mdpi.com This screening identified activity against Leishmania donovani, the protozoan parasite responsible for leishmaniasis, a severe NTD. mdpi.com Further investigation of diterpenes from this sponge identified related compounds, such as dendrillin C, which demonstrated single-digit micromolar activity against the leishmaniasis parasite. nih.gov Another related compound, darwinolide, also isolated from an Antarctic sponge, has shown potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. mdpi.comresearchgate.net This initial bioactivity against pathogens relevant to NTDs and difficult-to-treat infections establishes the membranolide scaffold as a promising starting point for a hit-to-lead drug development program.

Strategies for Lead Optimization and Scaffold Enhancement

Once a promising lead compound like this compound is identified, the process of lead optimization is crucial to transform it into a viable drug candidate. patsnap.com This iterative process involves modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. patsnap.comyoutube.com

Key strategies for the optimization of natural product leads include:

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves systematically modifying the lead compound's structure to understand which functional groups are essential for its biological activity. patsnap.com For the this compound scaffold, this would involve creating a series of analogues to probe the importance of its lactone rings and other substituents.

Computational Modeling : Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications might affect the compound's interaction with its biological target, thereby guiding synthetic efforts. patsnap.comnih.gov

Chemical and Semi-Synthetic Modification : Direct chemical manipulation of the natural product is a common strategy. nih.gov A pertinent example comes from the study of membranolide itself. Researchers prepared a semi-synthetic triol derivative from the parent membranolide by reducing its two ester moieties. mdpi.com This modification led to a modest improvement in anti-leishmanial activity but significantly decreased its general cytotoxicity, resulting in a nearly five-fold increase in the selectivity index. mdpi.com This demonstrates that targeted modifications to the this compound scaffold can enhance its therapeutic window.

Scaffold Hopping and Bioisosteric Replacement : These medicinal chemistry techniques involve replacing the core structure (scaffold) or specific functional groups with chemically different ones that retain the essential biological activity. patsnap.com This can lead to novel compounds with improved properties and potentially new intellectual property.

Table 1: Example of Scaffold Enhancement for Membranolide

| Compound | Modification | Observed Outcome | Reference |

|---|---|---|---|

| Membranolide | Parent Natural Product | Baseline anti-leishmanial activity and cytotoxicity. | mdpi.com |

| Semi-synthetic triol derivative | Reduction of two ester moieties of membranolide. | Modest improvement in anti-leishmanial activity with dramatically decreased cytotoxicity, improving the selectivity index. | mdpi.com |

Potential for Developing New Antimicrobial Agents from Spongian Diterpenes

The rise of antimicrobial resistance (AMR) has created a global health crisis, making the discovery of new antimicrobial agents imperative. nih.gov Marine sponges and their associated microorganisms are a rich source of secondary metabolites with potent antimicrobial properties. mdpi.commdpi.com The spongian diterpene class, to which this compound belongs, is particularly noteworthy for its antibacterial and antifungal activities. nih.govmdpi.com

Investigations into various marine sponges have yielded a plethora of spongian diterpenes with significant antimicrobial action. For instance, membranolides C and D, isolated alongside this compound from Dendrilla membranosa, exhibit activity against Gram-negative bacteria and fungi. nih.gov Other spongian diterpenes isolated from different sponge species have shown activity against the bacterium Bacillus subtilis and the pathogenic Staphylococcus aureus. nih.govnih.gov The breadth of activity highlights the potential of this chemical class as a foundation for developing new antibiotics. More extensive research into the structure-activity relationships of these compounds is needed to create new synthetic and semi-synthetic derivatives to combat the growing threat of drug-resistant pathogens. nih.gov

Table 2: Selected Antimicrobial Activities of Spongian Diterpenes

| Compound/Source | Observed Antimicrobial Activity | Reference |

|---|---|---|

| Membranolides C & D | Activity against Gram-negative bacteria and fungi. | nih.gov |

| Aplyviolene, Chelonaplysin B & C | Antimicrobial activity against Bacillus subtilis. | nih.gov |

| Darwinolide | Selective activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilm. | mdpi.com |

| Spongian Diterpene (unnamed) | Inhibitory activity against the growth of Staphylococcus aureus. | nih.gov |

| Diterpenoids from Chelonaplysilla sp. | Potent antitubercular activity against M. tuberculosis. | nih.gov |

Challenges and Opportunities in Translating Pre-clinical Findings

The path from a pre-clinical lead compound to an approved drug is long, expensive, and fraught with challenges, and this is particularly true for marine natural products. nih.govyoutube.com One of the most significant hurdles is the "supply problem." Marine organisms often produce bioactive compounds in very small quantities, and harvesting sufficient amounts from the wild is frequently unsustainable and economically unviable. The isolation of this compound from an Antarctic sponge, for example, presents logistical and environmental challenges.

Further challenges include:

Complex Chemical Structures : The structural complexity of many marine natural products, including this compound, can make total synthesis difficult and costly, hindering the production of analogues for lead optimization.

Clinical Trial Hurdles : The translation from promising pre-clinical data in animal models to successful clinical trials in humans is a major bottleneck in all drug development. nih.govyoutube.com

Despite these difficulties, the opportunities presented by marine natural products are immense. The unique and diverse chemical scaffolds found in marine organisms, shaped by evolution in a competitive environment, are often novel compared to those from terrestrial sources. youtube.comnih.gov This chemical novelty provides a chance to address biological targets that have been intractable to conventional small-molecule libraries. The development of drugs like ziconotide (B122063) (from a cone snail) and trabectedin (B1682994) (from a tunicate) proves that these challenges can be overcome. nih.gov For scaffolds like this compound, the opportunity lies in its unique structure and validated bioactivity, which can serve as an inspiration for new therapeutic agents, even if the natural product itself does not proceed to the clinic. Advances in synthetic biology, aquaculture, and total synthesis may provide future solutions to the supply problem, unlocking the full therapeutic potential of compounds from the sea. nih.govmdpi.com

Current Research Gaps and Prospective Investigations

Definitive Elucidation of the True Biosynthesis of Membranolide B Scaffolds in Dendrilla antarctica

The biosynthetic pathway of this compound and other related diterpenes in Dendrilla antarctica remains largely hypothetical. While a general pathway for the formation of spongian diterpenes, the presumed precursors to membranolides, has been proposed, the specific enzymatic steps leading to the characteristic membranolide scaffold are not yet fully understood. researchgate.netacs.org

It is hypothesized that the biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the spongian diterpene core. Subsequent enzymatic modifications, including oxidations, rearrangements, and the formation of the lactone ring, would then lead to the final membranolide structure. One proposed pathway suggests a concerted cascade reaction that involves the stereospecific ring opening of an α-epoxide to form the known spongian diterpenes found in D. membranosa. researchgate.netacs.org An alternative pathway may involve a β-epoxide and one or more carbocation intermediates. researchgate.netacs.org However, the specific enzymes catalyzing these transformations have not been identified or characterized.

A significant gap in our knowledge is whether the biosynthesis is solely the work of the sponge itself or if it involves symbiotic microorganisms. Marine sponges are known to host a diverse array of microbes, and in many cases, these symbionts are the true producers of secondary metabolites attributed to the sponge. Definitive studies, such as stable isotope labeling experiments and the identification of biosynthetic gene clusters within the sponge or its microbial symbionts, are necessary to unequivocally determine the origin and complete pathway of this compound biosynthesis.

Development of Versatile and Enantioselective Total Synthetic Routes for Diverse this compound Analogs

To date, a complete enantioselective total synthesis of this compound has not been reported in the peer-reviewed literature. The development of such a synthesis is a significant challenge due to the stereochemically complex and densely functionalized structure of the molecule. A successful total synthesis would not only confirm the absolute stereochemistry of the natural product but also provide a platform for the synthesis of diverse analogs.

Current research efforts are directed towards the development of synthetic strategies that can address these challenges. digitellinc.com Key considerations for a successful synthesis include the construction of the central seven-membered ring and the stereoselective installation of multiple chiral centers. Approaches such as fragment coupling followed by ring-closing metathesis or intramolecular cycloadditions are being explored to assemble the core structure. nih.govresearchgate.net

The ability to produce a variety of this compound analogs is crucial for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. This knowledge is essential for designing more potent and selective compounds with potential therapeutic applications. The pursuit of an enantioselective synthesis is particularly important, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. nih.gov

Comprehensive Profiling of Molecular Targets and Detailed Mechanisms of Action In Vivo (Non-human Models)

While this compound and its structural relatives have been shown to possess biological activities, their precise molecular targets and mechanisms of action in vivo remain largely uncharacterized. Preliminary studies have indicated that some membranolides exhibit antibiotic and antifungal properties. nih.gov However, the specific cellular pathways and molecular components that these compounds interact with to exert their effects are unknown.

Identifying the molecular targets of this compound is a critical step in understanding its biological function and therapeutic potential. nih.gov This can be achieved through a variety of modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational modeling. Once potential targets are identified, further in vivo studies using non-human model organisms will be necessary to validate these targets and elucidate the detailed mechanism of action. nih.gov

Understanding how this compound interacts with its molecular targets at the organismal level will provide valuable insights into its physiological effects. This knowledge is essential for predicting its potential efficacy and for identifying any potential off-target effects.

Exploration of Additional Bioactivities and Therapeutic Applications

The known bioactivities of the membranolide class of compounds, including antibacterial and antifungal effects, suggest that they may have potential as therapeutic agents. nih.gov However, a comprehensive screening of this compound against a wider range of biological targets is needed to explore its full therapeutic potential.

Given the structural similarity of this compound to other diterpenes with diverse biological activities, it is plausible that it may also exhibit other pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. For example, the related diterpene darwinolide, also isolated from Dendrilla membranosa, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. acs.org Systematic screening of this compound in various bioassays is warranted to uncover any additional and potentially valuable bioactivities.

The exploration of new therapeutic applications for this compound and its analogs could lead to the development of novel drugs for a variety of diseases. The unique chemical scaffold of the membranolides may provide a starting point for the design of new therapeutics with novel mechanisms of action.

Ecological Role of this compound and Related Diterpenes in Antarctic Marine Ecosystems

The production of secondary metabolites by marine organisms is often linked to their ecological interactions. In the competitive and predator-rich benthic communities of Antarctica, chemical defenses are a crucial survival strategy. mdpi.comnih.govoup.com It is hypothesized that this compound and other diterpenes produced by Dendrilla antarctica play a role in defending the sponge against predators and competitors.

Further research is needed to investigate the broader ecological roles of this compound. This could include its potential involvement in preventing biofouling by inhibiting the settlement of larvae from other marine organisms, or its role in mediating interactions with the sponge's microbial symbionts. mdpi.comresearchgate.net Understanding the ecological functions of these compounds is essential for comprehending the complex chemical ecology of Antarctic marine ecosystems.

Q & A

Basic: What are the standard protocols for isolating and characterizing Membranolide B from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Characterization requires spectroscopic methods:

- NMR (¹H, ¹³C, 2D experiments like COSY, HSQC) to resolve structural features .

- HR-MS for molecular formula confirmation .

- X-ray crystallography (if crystals are obtainable) for absolute configuration .

Ensure purity via TLC/HPLC and report retention factors/Rf values .

Basic: How do researchers validate the bioactivity of this compound in preliminary assays?

Methodological Answer:

- Use dose-response curves to establish IC₅₀/EC₅₀ values in cytotoxicity assays (e.g., MTT assay) .

- Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls to rule out artifacts .

- Replicate experiments ≥3 times and report statistical significance (p-values <0.05 via t-test/ANOVA) .

Advanced: How can structural modifications of this compound optimize its pharmacological profile?

Methodological Answer:

- Employ structure-activity relationship (SAR) studies by synthesizing analogs with variations in lactone rings or side chains .

- Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .

- Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) and toxicity (e.g., Ames test) .

Advanced: What strategies resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer:

- Perform orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target engagement .

- Validate findings using knockout cell lines or siRNA silencing to isolate pathways .

- Compare results across multiple cell models (e.g., cancer vs. non-cancer lines) to identify context-dependent effects .

Basic: What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

- Document detailed synthetic protocols (solvents, temperatures, catalysts) in Supporting Information .

- Deposit raw data (NMR spectra, crystallography files) in public repositories (e.g., Zenodo) with open access .

- Use standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: How can computational methods enhance understanding of this compound’s biosynthesis?

Methodological Answer:

- Apply genome mining to identify biosynthetic gene clusters in host organisms .

- Use molecular dynamics simulations to study enzyme-substrate interactions in proposed pathways .

- Validate predictions via heterologous expression in model systems (e.g., E. coli) .

Advanced: How should researchers address discrepancies in reported cytotoxicity data for this compound?

Methodological Answer:

- Reanalyze data using meta-analysis tools to identify confounding variables (e.g., cell line heterogeneity) .

- Conduct dose-range refinement to exclude non-specific effects at high concentrations .

- Cross-validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .

Basic: What ethical considerations apply to in vivo studies of this compound?

Methodological Answer:

- Follow Institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints and sample sizes .

- Report ARRIVE 2.0 guidelines compliance for transparency in experimental design .

- Include negative controls to distinguish compound-specific effects from systemic toxicity .

Advanced: How can metabolomics elucidate this compound’s interactions with cellular pathways?

Methodological Answer:

- Apply untargeted LC-MS/MS metabolomics to profile changes in metabolites post-treatment .

- Use pathway analysis software (e.g., MetaboAnalyst) to map perturbed pathways .

- Validate findings with stable isotope tracing (e.g., ¹³C-glucose) to track flux .

Advanced: What statistical methods are critical for analyzing high-throughput screening data for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.